molecular formula C4H3N5 B1655010 2-Azidopyrazine CAS No. 30466-91-2

2-Azidopyrazine

Cat. No.: B1655010
CAS No.: 30466-91-2
M. Wt: 121.1 g/mol
InChI Key: IFUYDRODXORJSO-UHFFFAOYSA-N
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Description

2-Azidopyrazine is a nitrogen-rich heterocyclic compound characterized by a pyrazine core (a six-membered aromatic ring with two nitrogen atoms at the 1,4-positions) substituted with an azide (-N₃) group at the 2-position. Its molecular formula is C₄H₃N₅, and it has a molecular weight of 137.10 g/mol. The azide group confers unique reactivity, making it valuable in click chemistry, thermolysis studies, and as a precursor to pyrrole derivatives via ring contraction .

Properties

CAS No.

30466-91-2

Molecular Formula

C4H3N5

Molecular Weight

121.1 g/mol

IUPAC Name

2-azidopyrazine

InChI

InChI=1S/C4H3N5/c5-9-8-4-3-6-1-2-7-4/h1-3H

InChI Key

IFUYDRODXORJSO-UHFFFAOYSA-N

SMILES

C1=CN=C(C=N1)N=[N+]=[N-]

Canonical SMILES

C1=CN=C(C=N1)N=[N+]=[N-]

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Pyrazine Derivatives

Structural and Functional Group Comparisons

The reactivity and applications of pyrazine derivatives are heavily influenced by substituents. Below is a detailed comparison:

Table 1: Key Properties of 2-Azidopyrazine and Analogues
Compound Molecular Formula Molecular Weight (g/mol) Key Substituent Reactivity/Application
This compound C₄H₃N₅ 137.10 Azide (-N₃) Thermolysis at 90°C, ring contraction to 2-cyano-4-hydroxypyrroles
2-Aminopyrazine C₄H₅N₃ 95.11 Amino (-NH₂) Coordination chemistry, precursor for bioactive molecules
3-Aminopyrazine-2-carboxylic acid C₅H₅N₃O₂ 139.11 Amino, carboxylic acid Antimicrobial activity; used in antimycobacterial studies
Pyrazine-2-thiocarboxamide (PTCA) C₅H₅N₃S 139.18 Thiocarboxamide (-C(S)NH₂) Crystal engineering, sulfur-based interactions in coordination chemistry
2-Acetylpyrazine C₆H₆N₂O 122.13 Acetyl (-COCH₃) Flavoring agent (caramel/nutty aroma)

Reactivity and Stability

  • This compound: Thermolysis: Decomposes at 90°C (lower than aryl azides, which typically require >120°C). The reaction proceeds via a concerted mechanism, producing 2-cyano-4-hydroxypyrroles without forming nitrene intermediates . Click Chemistry: The azide group participates in Huisgen cycloaddition with alkynes, enabling bioconjugation applications.
  • 2-Aminopyrazine: Exhibits stability under ambient conditions. The amino group facilitates electrophilic substitution reactions, forming imidazo-fused heterocycles (e.g., imidazo[1,2-a]pyrazines) via multicomponent reactions .
  • Pyrazine-2-carboxamides :

    • Derivatives like N-(thiazol-2-yl)pyrazine-2-carboxamide show antimycobacterial activity (MIC values <10 μM against M. tuberculosis), attributed to hydrogen bonding with biological targets .

Key Differentiators of this compound

Thermal Instability : Uniquely low decomposition temperature due to the azide group’s electron-withdrawing effect.

Reactivity: Azide enables click chemistry and ring contraction, unlike amino or acetyl substituents.

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